

# Spectroscopic Characterization: A Comparative Guide to 3-Bromo-4-methylbenzenesulfonamide and Related Compounds

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## Compound of Interest

Compound Name: 3-Bromo-4-methylbenzenesulfonamide

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This guide provides a comprehensive spectroscopic comparison of **3-Bromo-4-methylbenzenesulfonamide** with two structurally similar alternatives: 4-methylbenzenesulfonamide and 3-bromobenzenesulfonamide. The following sections detail their characterization by  $^1\text{H}$  Nuclear Magnetic Resonance (NMR),  $^{13}\text{C}$  NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of experimental data for **3-Bromo-4-methylbenzenesulfonamide**, predicted spectral data is presented for this compound and is clearly indicated. This information is crucial for the unambiguous identification and quality control of these compounds in research and development settings.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-Bromo-4-methylbenzenesulfonamide** and its comparators.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Compound	Chemical Shift ( $\delta$ ) ppm and Multiplicity
3-Bromo-4-methylbenzenesulfonamide (Predicted)	7.95 (d, 1H), 7.65 (dd, 1H), 7.40 (d, 1H), 4.80 (s, 2H, -SO <sub>2</sub> NH <sub>2</sub> ), 2.45 (s, 3H, -CH <sub>3</sub> )
4-Methylbenzenesulfonamide	7.75 (d, 2H), 7.33 (d, 2H), 4.65 (s, 2H, -SO <sub>2</sub> NH <sub>2</sub> ), 2.43 (s, 3H, -CH <sub>3</sub> )
3-Bromobenzenesulfonamide	7.97 (t, J = 1.9 Hz, 1H), 7.84-7.80 (m, 2H), 7.54 (t, J = 7.9 Hz, 1H), 7.50 (bs, 2H, -SO <sub>2</sub> NH <sub>2</sub> )[1]

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Compound	Chemical Shift ( $\delta$ ) ppm
3-Bromo-4-methylbenzenesulfonamide (Predicted)	144.5, 140.0, 136.0, 132.5, 130.0, 125.0, 23.0
4-Methylbenzenesulfonamide	143.4, 133.6, 129.7, 127.9, 21.7
3-Bromobenzenesulfonamide	Data not available in the search results.

Table 3: FT-IR Spectroscopic Data (cm<sup>-1</sup>)

Compound	Key Absorptions (cm <sup>-1</sup> )
3-Bromo-4-methylbenzenesulfonamide (Predicted)	3350-3250 (N-H stretch), 1340-1310 & 1160-1140 (SO <sub>2</sub> stretch), 1600-1450 (C=C aromatic stretch), 800-600 (C-Br stretch)
4-Methylbenzenesulfonamide	3340, 3240 (N-H stretch), 1330, 1150 (SO <sub>2</sub> stretch), 1595 (C=C aromatic stretch)[2]
3-Bromobenzenesulfonamide	FT-IR data is available but specific peak values are not detailed in the search results. General sulfonamide and aromatic bromide absorptions are expected.[3]

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z) and Key Fragments
3-Bromo-4-methylbenzenesulfonamide (Predicted)	M <sup>+</sup> : 249/251 (due to Br isotopes). Fragments: [M-SO <sub>2</sub> ] <sup>+</sup> , [M-NH <sub>2</sub> ] <sup>+</sup> , [C <sub>7</sub> H <sub>7</sub> Br] <sup>+</sup>
4-Methylbenzenesulfonamide	M <sup>+</sup> : 171. Fragments: 155, 91, 65[4][5]
3-Bromobenzenesulfonamide	[M-H] <sup>-</sup> : 235.98[1]

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** 5-10 mg of the solid sample was dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a clean NMR tube.
- **<sup>1</sup>H NMR Acquisition:** Proton NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz or higher. A standard pulse sequence was used with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **<sup>13</sup>C NMR Acquisition:** Carbon-13 NMR spectra were acquired on the same instrument, typically at a frequency of 75 MHz or higher. Proton decoupling was used to simplify the spectrum to single lines for each unique carbon atom.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):** A small amount of the solid sample (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- **Spectral Acquisition:** The KBr pellet was placed in the sample holder of an FT-IR spectrometer. The spectrum was recorded over a range of 4000 to 400 cm<sup>-1</sup>, with a

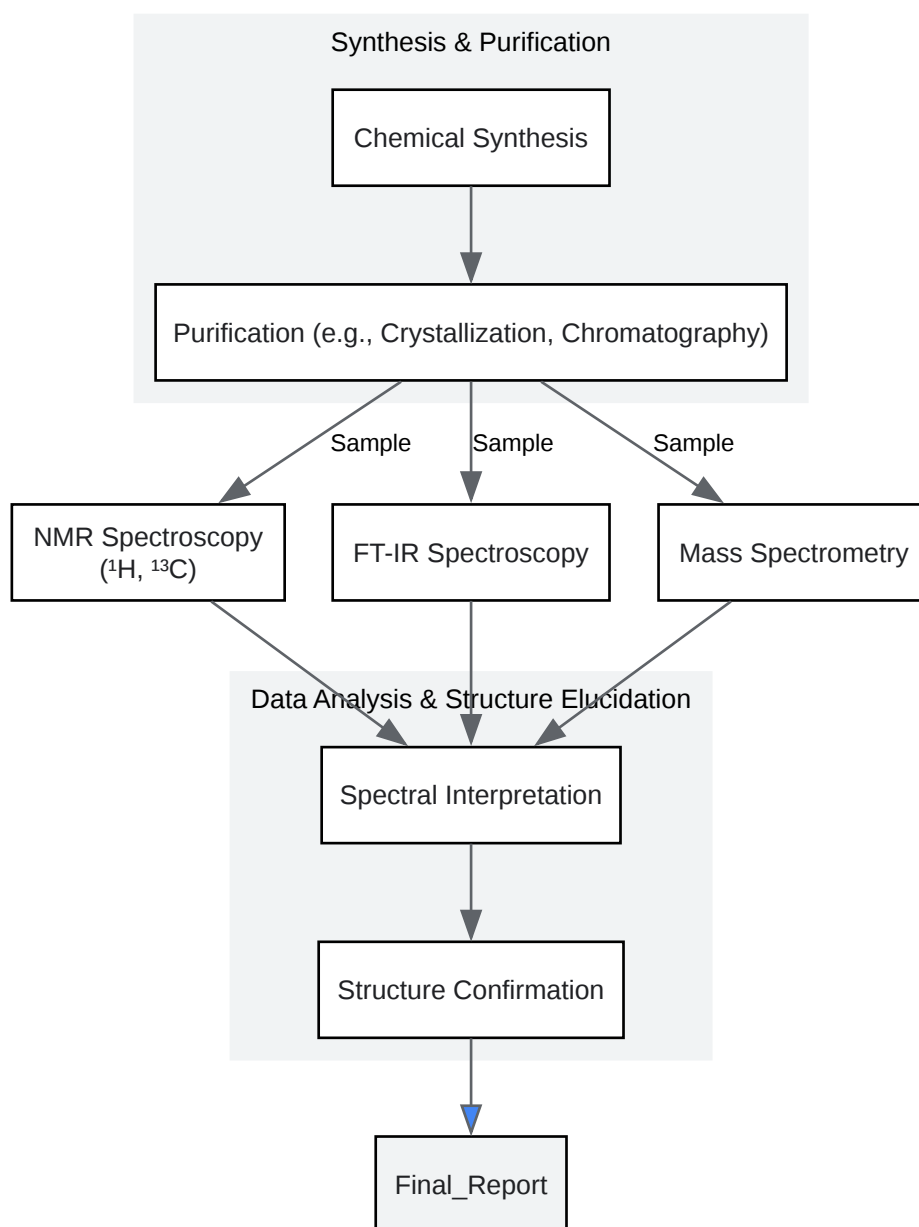
resolution of  $4\text{ cm}^{-1}$ . A background spectrum of the empty sample compartment was subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- **Sample Introduction:** The sample was introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- **Ionization:** Electron ionization (EI) or electrospray ionization (ESI) can be used. For EI, a standard electron energy of 70 eV is typically employed.
- **Mass Analysis:** The mass-to-charge ratio ( $m/z$ ) of the molecular ion and fragment ions were determined using a quadrupole or time-of-flight (TOF) mass analyzer.

## Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical entity.



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Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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